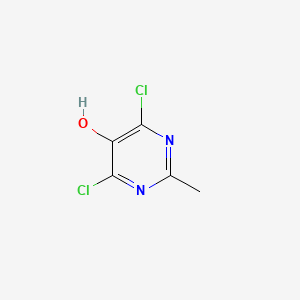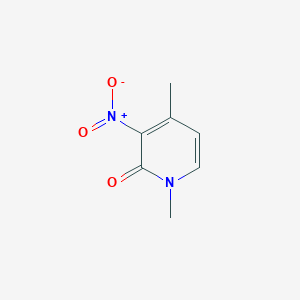
1,4-Dimethyl-3-nitropyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-3-nitropyridin-2(1H)-one: is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with two methyl groups at positions 1 and 4, a nitro group at position 3, and a keto group at position 2
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-3-nitropyridin-2(1H)-one can be synthesized through several synthetic routes. One common method involves the nitration of 1,4-dimethylpyridin-2(1H)-one. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Another synthetic route involves the oxidation of 1,4-dimethyl-3-aminopyridin-2(1H)-one. This reaction can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The oxidation process converts the amino group to a nitro group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration or oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Dimethyl-3-nitropyridin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents such as alkyl halides.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Reduction: 1,4-Dimethyl-3-aminopyridin-2(1H)-one.
Substitution: 1,4-Dimethyl-3-halopyridin-2(1H)-one, 1,4-Dimethyl-3-alkylpyridin-2(1H)-one.
Oxidation: 1,4-Dicarboxy-3-nitropyridin-2(1H)-one.
科学的研究の応用
1,4-Dimethyl-3-nitropyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1,4-dimethyl-3-nitropyridin-2(1H)-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
類似化合物との比較
1,4-Dimethyl-3-nitropyridin-2(1H)-one can be compared with other similar compounds, such as:
1,4-Dimethyl-3-aminopyridin-2(1H)-one: This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.
1,4-Dimethyl-3-chloropyridin-2(1H)-one: The presence of a chlorine atom instead of a nitro group changes the compound’s properties, making it more suitable for different types of chemical reactions.
1,4-Dimethyl-3-hydroxypyridin-2(1H)-one: The hydroxyl group imparts different chemical and biological properties compared to the nitro group.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
1,4-dimethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-8(2)7(10)6(5)9(11)12/h3-4H,1-2H3 |
InChIキー |
YPDQKPACNBNYKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C=C1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



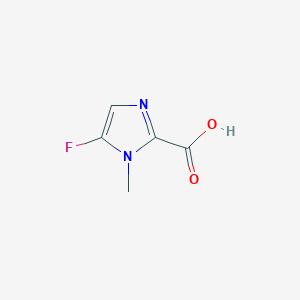

![3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15055634.png)
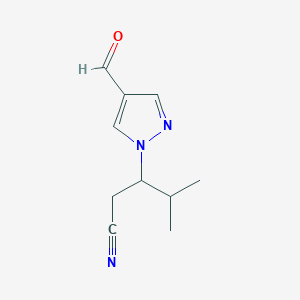

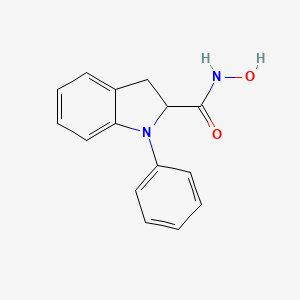
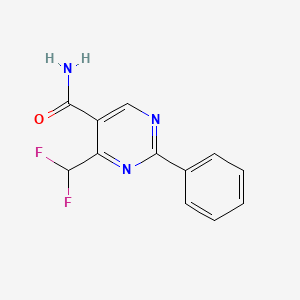
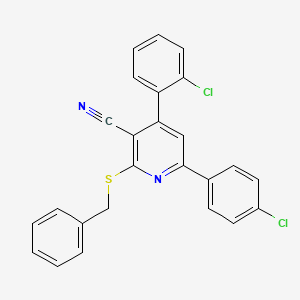
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
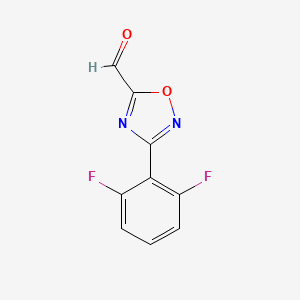
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)

